Cas no 850761-36-3 (Tert-butyl 3-iodopiperidine-1-carboxylate)

Tert-butyl 3-iodopiperidine-1-carboxylate structure
850761-36-3 structure
商品名:Tert-butyl 3-iodopiperidine-1-carboxylate
CAS番号:850761-36-3
MF:C10H18INO2
メガワット:311.159895420074
MDL:MFCD08059309
CID:716999
PubChem ID:21580769

Tert-butyl 3-iodopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • N-Boc-3-Iodopiperidine
    • tert-Butyl 3-iodopiperidine-1-carboxylate
    • 1-Boc-3-iodo-piperidine
    • 1-Piperidinecarboxylicacid, 3-iodo-, 1,1-dimethylethyl ester
    • 3-Iodo-piperidine-1-carboxylic acid tert-butyl ester
    • 3-Iodo-1-piperidinecarboxylic acid tert-butyl ester
    • HT916
    • 1-PIPERIDINECARBOXYLIC ACID, 3-IODO-, 1,1-DIMETHYLETHYL ESTER
    • 1-N-Boc-3-iodopiperidine
    • (R)-tert-Butyl 3-iodopiperidine-1-carboxylate
    • 1-Boc-3-Iodopiperidine
    • JXEZFSNOYBRXFT-UHFFFAOYSA-N
    • PB34253
    • FCH1386232
    • ST241994
    • 1,1-Dimethylethyl 3-iodo-1-piperidinecarboxylate (ACI)
    • SCHEMBL639073
    • tert-butyl3-iodopiperidine-1-carboxylate
    • DB-076238
    • DTXSID20616081
    • SY107180
    • EN300-187037
    • DS-12092
    • SB10218
    • SB10219
    • AKOS015897930
    • SY320155
    • 850761-36-3
    • MFCD08059309
    • MFCD21097797
    • CS-W023198
    • (S)-1-Boc-3-iodopiperidine
    • TERT-BUTYL (3S)-3-IODOPIPERIDINE-1-CARBOXYLATE
    • Tert-butyl 3-iodopiperidine-1-carboxylate
    • MDL: MFCD08059309
    • インチ: 1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
    • InChIKey: JXEZFSNOYBRXFT-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CC(I)CCC1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 311.03800
  • どういたいしつりょう: 311.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.50
  • ゆうかいてん: 64-67℃
  • ふってん: 361.5°C at 760 mmHg
  • フラッシュポイント: No data available
  • 屈折率: 1.542
  • PSA: 29.54000
  • LogP: 2.75880
  • じょうきあつ: No data available

Tert-butyl 3-iodopiperidine-1-carboxylate セキュリティ情報

Tert-butyl 3-iodopiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D505045-250mg
N-Boc-3-iodopiperidine
850761-36-3 97%
250mg
$170 2024-05-24
eNovation Chemicals LLC
Y1009264-25g
1-Boc-3-iodo-piperidine
850761-36-3 95%
25g
$3355 2024-07-28
Chemenu
CM180308-10g
N-Boc-3-Iodopiperidine
850761-36-3 95%
10g
$767 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0260-1g
1-Boc-3-iodo-piperidine
850761-36-3 98%
1g
¥1731.3 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00842-10G
tert-butyl 3-iodopiperidine-1-carboxylate
850761-36-3 95%
10g
¥ 6,402.00 2023-04-13
Chemenu
CM180308-10g
N-Boc-3-Iodopiperidine
850761-36-3 95%+
10g
$565 2023-01-09
Fluorochem
077418-250mg
N-Boc-3-Iodopiperidine
850761-36-3 95%
250mg
£60.00 2022-03-01
TRC
B600715-250mg
1-Boc-3-iodo-piperidine
850761-36-3
250mg
$ 316.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YC990-50mg
Tert-butyl 3-iodopiperidine-1-carboxylate
850761-36-3 95%
50mg
73.0CNY 2021-08-04
eNovation Chemicals LLC
D505045-5g
N-Boc-3-iodopiperidine
850761-36-3 97%
5g
$602 2024-05-24

Tert-butyl 3-iodopiperidine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  -90 °C; -90 °C → rt
リファレンス
Electrochemical Scaled-up Synthesis of Cyclic Enecarbamates as Starting Materials for Medicinal Chemistry Relevant Building Blocks
Tereshchenko, Oleksandr D.; Perebiynis, Maryana Y.; Knysh, Irina V.; Vasylets, Olesia V.; Sorochenko, Anna A.; et al, Advanced Synthesis & Catalysis, 2020, 362(15), 3229-3242

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Carbon tetrachloride ;  6 h, reflux
リファレンス
Synthesis of functionalized nitrogen heterocycles by radical decarboxylation of β- and γ-amino acids
Boto, Alicia; Hernandez, Rosendo; De Leon, Yolanda; Murguia, Jose R.; Rodriguez-Afonso, Abigail, European Journal of Organic Chemistry, 2005, (4), 673-682

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 16 h, rt
リファレンス
A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides
Govaerts, Sebastian; Nakamura, Kento; Constantin, Timothee ; Leonori, Daniele, Organic Letters, 2022, 24(43), 7883-7887

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Carbon tetrachloride ;  80 °C
リファレンス
Cobalt-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions of Diarylmanganese Reagents with Secondary Alkyl Iodides
Hofmayer, Maximilian S.; Hammann, Jeffrey M.; Haas, Diana; Knochel, Paul, Organic Letters, 2016, 18(24), 6456-6459

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Lithium iodide Solvents: Acetone ;  36 h, rt
リファレンス
Nickel-Mediated Alkoxycarbonylation for Complete Carbon Isotope Replacement
Ton, Stephanie J.; Neumann, Karoline T.; Noerby, Peter; Skrydstrup, Troels, Journal of the American Chemical Society, 2021, 143(42), 17816-17824

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Carbon tetrachloride ;  6 h, reflux
リファレンス
Cobalt-Catalyzed Cross-Coupling of 3- and 4-Iodopiperidines with Grignard Reagents
Gonnard, Laurine; Guerinot, Amandine; Cossy, Janine, Chemistry - A European Journal, 2015, 21(36), 12797-12803

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium iodide Catalysts: Triphenylphosphine Solvents: Acetone ;  24 h, 26 - 30 °C
リファレンス
Triphenylphosphine-Catalyzed Alkylative Iododecarboxylation with Lithium Iodide under Visible Light
Fu, Ming-Chen; Wang, Jia-Xin; Shang, Rui, Organic Letters, 2020, 22(21), 8572-8577

Tert-butyl 3-iodopiperidine-1-carboxylate Raw materials

Tert-butyl 3-iodopiperidine-1-carboxylate Preparation Products

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Amadis Chemical Company Limited
(CAS:850761-36-3)Tert-butyl 3-iodopiperidine-1-carboxylate
A863721
清らかである:99%
はかる:5g
価格 ($):291.0